![molecular formula C3H5ClN2S B1404317 Isothiazol-3-amine hydrochloride CAS No. 1955506-86-1](/img/structure/B1404317.png)
Isothiazol-3-amine hydrochloride
Overview
Description
Isothiazol-3-amine hydrochloride is a derivative of Isothiazole . Isothiazole, or 1,2-thiazole, is an organic compound consisting of a five-membered ring that contains an atom of sulfur and nitrogen . The ring is unsaturated and features an S-N bond .
Synthesis Analysis
Most of the synthetic approaches related to the synthesis of isothiazol-3-ones start from the cyclization of amides that are readily prepared from cheap carboxylic acid precursors available from a wide range of chemical suppliers .Molecular Structure Analysis
Isothiazol-3-amine has a molecular formula of C3H4N2S . It is a five-membered heteroaromatic compound that is considered to be derived from thiophene, in which the second position is occupied by a nitrogen atom .Chemical Reactions Analysis
Isothiazol-3-amine hydrochloride has been used in the synthesis of various derivatives with potential biological activities. For instance, it has been used in the synthesis of pseudo-saccharine amines derivatives, which have shown significant antibacterial activity.Scientific Research Applications
Biocidal Applications
Isothiazol-3-amine hydrochloride exhibits significant biocidal properties , making it an effective agent against a broad spectrum of microorganisms. It is used in industrial water treatment to control microbial growth and biofouling, which is crucial for maintaining system efficiency and preventing corrosion .
Antimicrobial Agent in Cosmetics
Due to its antibacterial and antifungal characteristics, Isothiazol-3-amine hydrochloride is used as a preservative in cosmetic products. It helps in extending shelf life by preventing the growth of microbes that can spoil the product or pose a risk to consumer health .
Fungicide and Algicide
This compound serves as a fungicide and algicide in various industries, including agriculture. It is applied to crops to prevent fungal infections and to water bodies to inhibit algae growth, thereby protecting aquatic ecosystems and ensuring healthy crop yields.
Disinfectant Properties
Isothiazol-3-amine hydrochloride is utilized as a disinfectant due to its ability to eliminate pathogens from surfaces. This application is particularly relevant in healthcare settings, where sterilization and disinfection are paramount.
Preservative in Industrial Products
The compound’s stability and solubility make it an ideal preservative for industrial products. It is used to prevent degradation and extend the lifespan of products such as paints, coatings, and adhesives.
Research on Sensitizers
Scientific research has focused on the sensitizing potential of Isothiazol-3-amine hydrochloride. Studies aim to understand its impact on skin irritation and allergies, contributing to safer product formulations and regulatory compliance .
Analytical Chemistry
In analytical chemistry, Isothiazol-3-amine hydrochloride is studied for developing analytical methods to detect and quantify biocides. This research is vital for monitoring environmental exposure and ensuring compliance with safety standards .
Ecotoxicological Studies
Given the widespread use of biocides, there is ongoing research into the ecotoxicological effects of Isothiazol-3-amine hydrochloride. These studies assess the environmental impact and help in formulating guidelines for its safe use .
Mechanism of Action
Target of Action
Isothiazol-3-amine hydrochloride primarily targets life-sustaining enzymes, specifically those enzymes with thiols at their active sites . This compound is known for its remarkable antifungal and antibacterial properties, being extensively used as biocides in a variety of industrial water treatment applications for the control of microbial growth and biofouling .
Mode of Action
The mode of action of Isothiazol-3-amine hydrochloride involves inhibiting these enzymes by forming mixed disulfides upon treatment with such species . This interaction with its targets results in the disruption of essential biological processes, leading to the inhibition of microbial growth.
Biochemical Pathways
The biochemical pathways affected by Isothiazol-3-amine hydrochloride are those involving the enzymes with thiols at their active sites . The compound’s interaction with these enzymes disrupts the normal functioning of these pathways, leading to downstream effects such as the inhibition of microbial growth and biofouling .
Pharmacokinetics
It is known that the compound is used in various applications due to its bacteriostatic and fungiostatic activity
Result of Action
The molecular and cellular effects of Isothiazol-3-amine hydrochloride’s action include the inhibition of microbial growth and biofouling . This is achieved through the compound’s interaction with its targets, leading to the disruption of essential biological processes .
Action Environment
The action, efficacy, and stability of Isothiazol-3-amine hydrochloride can be influenced by various environmental factors. For instance, the compound is used in a variety of industrial water treatment applications, suggesting that it is effective in diverse environments . .
Safety and Hazards
properties
IUPAC Name |
1,2-thiazol-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2S.ClH/c4-3-1-2-6-5-3;/h1-2H,(H2,4,5);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYMHGHCLCVIGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSN=C1N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isothiazol-3-amine hydrochloride | |
CAS RN |
1955506-86-1 | |
Record name | 1,2-thiazol-3-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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